![molecular formula C16H23N3O4S B2797560 methyl 3-(methylcarbamoyl)-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886958-10-7](/img/structure/B2797560.png)
methyl 3-(methylcarbamoyl)-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
Pyridines are aromatic heterocyclic compounds that contain a nitrogen atom . They are common in many pharmaceuticals and are used as building blocks in organic synthesis .
Synthesis Analysis
Pyridines can be synthesized through various methods. One common method involves the reaction of acrolein with ammonia . Another method involves the addition of Grignard reagents to pyridine N-oxides .Molecular Structure Analysis
The molecular structure of pyridines consists of a six-membered ring with one nitrogen atom and five carbon atoms . The presence of the nitrogen atom makes pyridines electron-deficient, which influences their reactivity .Chemical Reactions Analysis
Pyridines can undergo a variety of chemical reactions, including C-H functionalization . This process involves the direct modification of carbon-hydrogen bonds, which is a key step in the synthesis of many complex organic molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridines can vary depending on their specific structure. For example, 3-methylpyridine is a colorless liquid with a strong odor and is classified as a weak base .Scientific Research Applications
Synthesis of Novel Compounds
Research has demonstrated the synthesis of various novel compounds utilizing derivatives of methyl 3-(methylcarbamoyl)-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate. For instance, Bakhite et al. (2005) synthesized new pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related systems starting from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates (Bakhite, Al‐Sehemi, & Yamada, 2005).
Potential Anti-inflammatory Applications
In the context of anti-inflammatory research, Moloney (2001) synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, inspired by the anti-inflammatory activity of structurally related molecules (Moloney, 2001).
Development of Heterocyclic Compounds
Kumar and Mashelker (2007) synthesized novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety, showcasing the versatility of this chemical structure in creating new heterocyclic compounds (Kumar & Mashelker, 2007).
Investigation of Compound Stability
The stability of various derivatives, including methyl 3-amino-2-carbamoyl-6-methyl-4-(4-pyridyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate, was investigated by Kažoka et al. (2007), contributing to a better understanding of these compounds' characteristics (Kažoka et al., 2007).
Pharmaceutical Applications
Research by Adachi et al. (1988) explored the synthesis of 4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate derivatives with potential applications in coronary vasodilation and antihypertensive treatments (Adachi et al., 1988).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(2,2-dimethylpropanoylamino)-3-(methylcarbamoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-16(2,3)14(21)18-13-11(12(20)17-4)9-6-7-19(15(22)23-5)8-10(9)24-13/h6-8H2,1-5H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQPCURIZYDNCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)OC)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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